7-Hydroxychroman-2-one

Catalog No.
S1895790
CAS No.
5631-67-4
M.F
C9H8O3
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxychroman-2-one

CAS Number

5631-67-4

Product Name

7-Hydroxychroman-2-one

IUPAC Name

7-hydroxy-3,4-dihydrochromen-2-one

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C9H8O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1,3,5,10H,2,4H2

InChI Key

GPJCOQPUQUEBTB-UHFFFAOYSA-N

SMILES

C1CC(=O)OC2=C1C=CC(=C2)O

Canonical SMILES

C1CC(=O)OC2=C1C=CC(=C2)O

Enzyme Inhibition

  • Competitive inhibitor of hmao-A: Research suggests 7-Hydroxychroman-2-one acts as a competitive inhibitor for the enzyme human arylamine N-acetyltransferase (hmao-A) []. This enzyme plays a role in the metabolism of aromatic compounds in the body. By inhibiting hmao-A, 7-Hydroxychroman-2-one might influence the breakdown and activity of certain aromatic molecules.

Potential Neuroprotective Effects

  • Studies investigating neurodegenerative diseases: Some studies have explored the potential neuroprotective properties of 7-Hydroxychroman-2-one. However, more research is needed to understand its mechanisms and effectiveness in treating neurodegenerative diseases [].

Additional Points:

  • It's important to note that current research on 7-Hydroxychroman-2-one is primarily focused on its biological activity and potential applications.
  • More studies are needed to fully understand its mechanisms of action and potential benefits in various scientific areas.

7-Hydroxychroman-2-one, also known as 7-hydroxy-2H-chromen-2-one, is an organic compound characterized by its chroman structure with a hydroxyl group at the seventh position and a carbonyl group at the second position. Its molecular formula is C9H8O3C_9H_8O_3, and it features a fused benzopyran ring system which contributes to its diverse biological activities and potential applications in medicinal chemistry. The compound exists as a white to pale yellow solid and is soluble in organic solvents such as ethanol and methanol.

, including:

  • Nucleophilic Substitution: It can undergo nucleophilic substitution reactions, particularly when reacted with alkyl halides in the presence of bases like potassium carbonate, leading to derivatives such as 7-aminoalkoxychroman-4-ones .
  • Condensation Reactions: This compound can react with arylaldehydes through Knoevenagel condensation, yielding novel homoisoflavonoids, which have shown significant cytotoxic activities against various cancer cell lines .
  • Michael Addition: In the presence of bases, 7-hydroxychroman-2-one can act as a Michael acceptor, engaging in reactions with nucleophiles such as acetylenic diesters .

7-Hydroxychroman-2-one exhibits a range of biological activities, including:

  • Antioxidant Properties: It has been shown to possess antioxidant capabilities, which help mitigate oxidative stress in biological systems.
  • Cytotoxicity: Derivatives of 7-hydroxychroman-2-one have demonstrated cytotoxic effects against human cancer cell lines, making them potential candidates for anticancer drug development .
  • Anti-inflammatory Effects: Some studies suggest that compounds derived from 7-hydroxychroman-2-one may exhibit anti-inflammatory properties, contributing to their therapeutic potential.

The synthesis of 7-hydroxychroman-2-one can be achieved through several methods:

  • Pechmann Condensation: This classic method involves the reaction of phenols with β-keto esters under acidic conditions to form coumarin derivatives.
  • Nucleophilic Substitution: As previously mentioned, reacting 7-hydroxychroman-4-one with alkyl halides in the presence of potassium carbonate leads to the formation of various derivatives .
  • Three-component Reactions: Recent studies have explored three-component reactions involving 7-hydroxycoumarin derivatives with acetylenic diesters and arylaldehydes, yielding complex products .

The applications of 7-hydroxychroman-2-one are diverse:

  • Pharmaceuticals: Due to its biological activity, it is being investigated for use in developing new anticancer agents and anti-inflammatory drugs.
  • Cosmetics: Its antioxidant properties make it a candidate for incorporation into cosmetic formulations aimed at reducing skin aging.
  • Agriculture: Some derivatives may be explored for their potential use as natural pesticides or growth regulators.

Research has focused on the interactions of 7-hydroxychroman-2-one with various biological targets:

  • Enzyme Inhibition: Studies indicate that certain derivatives may inhibit enzymes involved in cancer progression or inflammatory pathways.
  • Receptor Binding: Investigations into how these compounds interact with specific receptors could reveal mechanisms underlying their biological effects.

Several compounds share structural similarities with 7-hydroxychroman-2-one. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-HydroxycoumarinHydroxyl group at the fourth positionKnown for its anticoagulant properties
7-HydroxyflavoneFlavone structure with hydroxyl at seventhExhibits strong antioxidant activity
6-HydroxyflavoneHydroxyl group at sixth positionHas shown anti-cancer properties
4-Chloromethyl-7-hydroxycoumarinChloromethyl substituent at fourth positionPotential metabolite with unique biological activity

The uniqueness of 7-hydroxychroman-2-one lies in its specific arrangement of functional groups and its resultant biological activities, which differ from those of similar compounds. Its ability to undergo various chemical transformations while retaining significant biological activity makes it a valuable compound in medicinal chemistry research.

Molecular Structure and Formula (C9H8O3)

7-Hydroxychroman-2-one is an organic compound with the molecular formula C9H8O3 and a molecular weight of 164.16 grams per mole [1] [2]. The compound exhibits a distinctive heterocyclic structure characterized by a benzopyran ring system with a lactone functionality and a phenolic hydroxyl group [1]. The exact mass of the compound has been determined to be 164.047344113 daltons, as computed through advanced mass spectrometric analysis [2].

The structural framework of 7-hydroxychroman-2-one consists of a fused ring system comprising a benzene ring and a six-membered lactone ring, specifically forming the chromanone skeleton [1]. The hydroxyl substitution occurs at the 7-position of the aromatic ring, while the carbonyl group is located at the 2-position of the lactone ring [2]. This structural arrangement places the compound within the broader category of hydroxylated chromanones, which are saturated analogs of coumarins [3].

The three-dimensional conformation of the molecule has been extensively studied, revealing that the compound possesses a topological polar surface area of 46.5 square angstroms and contains one hydrogen bond donor and three hydrogen bond acceptors [2]. The compound exhibits no rotatable bonds, indicating a rigid molecular structure that contributes to its stability and specific biological properties [2].

PropertyValueReference Method
Molecular Weight164.16 g/molComputed by PubChem 2.1
Exact Mass164.047344113 DaComputed by PubChem 2.1
Monoisotopic Mass164.047344113 DaComputed by PubChem 2.1
XLogP3-AA1.3Computed by XLogP3 3.0
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count3Computed by Cactvs 3.4.6.11
Rotatable Bond Count0Computed by Cactvs 3.4.6.11
Topological Polar Surface Area46.5 ŲComputed by Cactvs 3.4.6.11
Heavy Atom Count12Computed by PubChem
Complexity190Computed by Cactvs 3.4.6.11

Systematic Nomenclature and Synonyms

IUPAC Naming Conventions

According to the International Union of Pure and Applied Chemistry nomenclature system, the systematic name for this compound is 7-hydroxy-3,4-dihydrochromen-2-one [1] [2]. This nomenclature reflects the structural characteristics of the molecule, specifically indicating the presence of a hydroxyl group at position 7 of the dihydrochromen ring system with a ketone functionality at position 2 [1].

The IUPAC naming convention follows established rules for heterocyclic compounds, where the base name "chromen" indicates the oxygen-containing six-membered ring fused to a benzene ring [1]. The prefix "3,4-dihydro" specifies the saturation of the double bond between carbons 3 and 4, distinguishing it from the fully unsaturated coumarin structure [2]. The suffix "-2-one" identifies the location of the carbonyl group within the lactone ring [1].

Alternative Designations (7-hydroxy-3,4-dihydrochromen-2-one)

The compound is recognized by numerous alternative designations that reflect different naming conventions and chemical database systems [1] [2]. The most commonly used alternative name is 7-HYDROXY-3,4-DIHYDRO-1-BENZOPYRAN-2-ONE, which emphasizes the benzopyran structural framework [1]. This designation is particularly prevalent in pharmaceutical and chemical literature [2].

Additional systematic names include 7-hydroxydihydrocoumarin, which highlights the structural relationship to coumarin derivatives [1]. The designation 3,4-Dihydrocoumarin-7-ol provides another perspective on the molecular structure, emphasizing the dihydrocoumarin core with hydroxyl substitution [2]. Commercial and research applications often employ the simplified name 7-HYDROXYCHROMANONE [1].

Systematic Name
7-hydroxychroman-2-one
7-hydroxy-3,4-dihydrochromen-2-one
7-HYDROXY-3,4-DIHYDRO-1-BENZOPYRAN-2-ONE
7-HYDROXYCHROMANONE
7-hydroxydihydrocoumarin
7-hydroxy-chroman-2-one
3,4-Dihydrocoumarin-7-ol
7-Hydroxy-2-chromanone
7-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one

Registry Identifiers and Database Classifications

CAS Registry Number (5631-67-4)

The Chemical Abstracts Service has assigned the unique registry number 5631-67-4 to 7-hydroxychroman-2-one [1] [4] [5]. This identifier serves as the primary reference for the compound in chemical databases, regulatory documents, and scientific literature worldwide [2]. The CAS registry number was first assigned when the compound was initially characterized and registered in chemical databases [1].

7-Hydroxychroman-2-one is an organic heterocyclic compound characterized by a chromanone core structure with a hydroxyl group positioned at the seventh carbon [1]. The molecular formula C9H8O3 indicates the presence of nine carbon atoms, eight hydrogen atoms, and three oxygen atoms, resulting in a molecular weight of 164.16 grams per mole [1] [2]. The compound is officially designated by the Chemical Abstracts Service number 5631-67-4 [1] [3].

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 7-hydroxy-3,4-dihydrochromen-2-one [1]. The canonical Simplified Molecular Input Line Entry System representation is expressed as Oc1cc2OC(=O)CCc2cc1, which provides a linear notation of the molecular structure [3] [4]. The International Chemical Identifier string InChI=1S/C9H8O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1,3,5,10H,2,4H2 offers a standardized method for representing the chemical structure [3].

ParameterValue
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
CAS Number5631-67-4
IUPAC Name7-hydroxy-3,4-dihydrochromen-2-one
SMILESOc1cc2OC(=O)CCc2cc1
InChIInChI=1S/C9H8O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1,3,5,10H,2,4H2
InChI KeyBCNUUXXMWNXNBF-UHFFFAOYSA-N
PubChem CID298130

Physical Constants and Characteristics

The physical properties of 7-Hydroxychroman-2-one demonstrate typical characteristics of a substituted chromanone compound. The density has been experimentally determined to be 1.3±0.1 grams per cubic centimeter at standard conditions [2]. The boiling point occurs at 356.1±31.0 degrees Celsius at 760 millimeters of mercury atmospheric pressure [2].

Safety considerations include a flash point of 166.0±17.6 degrees Celsius, indicating the temperature at which the compound can form an ignitable mixture with air [2]. The refractive index, measured at 1.604, provides information about the compound's optical properties and molecular packing [2]. The exact mass, calculated as 164.047348 grams per mole, represents the precise mass based on isotopic composition [2].

The polar surface area of 46.53 square Angstroms indicates moderate polarity characteristics [2]. The logarithm of the partition coefficient between n-octanol and water (LogP) is 1.48, suggesting moderate lipophilicity and potential for biological membrane permeation [2].

PropertyValueSource
Density1.3±0.1 g/cm³Citation 15
Boiling Point356.1±31.0 °C at 760 mmHgCitation 15
Flash Point166.0±17.6 °CCitation 15
Melting PointNot reportedCitation 15
Refractive Index1.604Citation 15
Exact Mass164.047348 g/molCitation 15
Polar Surface Area46.53 ŲCitation 15
LogP1.48Citation 15

Spectroscopic Profiles

UV-Visible Absorption Characteristics

Ultraviolet-visible spectroscopy reveals characteristic absorption patterns for 7-Hydroxychroman-2-one that are typical of hydroxylated aromatic compounds. Related 7-hydroxycoumarin derivatives exhibit absorption maxima in the UV region, with specific wavelengths dependent on the exact substitution pattern [5] [6]. The presence of the hydroxyl group at position 7 influences the electronic transitions and creates distinct spectroscopic signatures [7].

The absorption spectrum displays π→π* transitions characteristic of the aromatic chromene system [8]. These transitions are influenced by the electron-donating nature of the hydroxyl substituent, which can lead to bathochromic shifts compared to non-hydroxylated analogs [9]. The spectroscopic behavior is consistent with compounds containing extended conjugated systems involving oxygen heteroatoms [5].

Infrared Spectral Features

Infrared spectroscopy of 7-Hydroxychroman-2-one provides detailed information about functional group vibrations. The hydroxyl group generates characteristic stretching vibrations in the 3700-3500 and 3150-3000 wavenumber regions [10]. These broad absorption bands are typical of phenolic hydroxyl groups, which often exhibit hydrogen bonding interactions [10] [11].

The carbonyl group at position 2 produces intense absorption in the 1750-1400 wavenumber range, characteristic of lactone C=O stretching vibrations [10] [11]. Aromatic carbon-hydrogen stretching vibrations appear in the expected regions, while the chromanone ring system contributes to complex fingerprint absorptions in the 1400-1000 wavenumber range [10].

Additional vibrational modes include carbon-oxygen stretching vibrations and various bending modes associated with the saturated portion of the chromanone ring system [11]. The infrared spectrum provides confirmation of the structural integrity and functional group presence in the molecule [12].

NMR Spectral Analysis and Conformational Studies

Proton Nuclear Magnetic Resonance spectroscopy reveals distinctive chemical shift patterns for 7-Hydroxychroman-2-one. The aromatic protons typically appear in the δ 6.0-7.8 parts per million range, with specific chemical shifts dependent on the electronic environment created by the hydroxyl and carbonyl substituents [13] [14].

The hydroxyl proton generally appears as a broad signal around δ 10.0-11.0 parts per million due to hydrogen bonding and rapid exchange phenomena [13] [15]. The aliphatic protons of the dihydropyran ring system appear in the δ 2.0-4.0 parts per million range, with the methylene protons at positions 3 and 4 showing characteristic coupling patterns [13].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with carbonyl carbon appearing around δ 160-180 parts per million and aromatic carbons distributed throughout the δ 100-160 parts per million range [13]. The saturated carbons of the chromanone ring appear in the aliphatic region, typically δ 20-50 parts per million [16].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 7-Hydroxychroman-2-one reveals characteristic fragmentation patterns typical of hydroxylated chromanone compounds. The molecular ion peak appears at m/z 164, corresponding to the molecular weight of the compound [17] [18]. Common fragmentation pathways include the loss of carbon monoxide (28 mass units) from the lactone functionality [17].

Additional fragmentation occurs through cleavage of the saturated ring portion, leading to characteristic fragment ions. The hydroxyl group influences fragmentation patterns through its ability to stabilize certain ionic intermediates [17] [19]. Electron impact ionization typically produces fragments related to the aromatic portion of the molecule, while electrospray ionization may show different fragmentation behavior [20].

The base peak in the mass spectrum often corresponds to a stable aromatic cation formed through ring fragmentation and rearrangement processes [17]. Understanding these fragmentation patterns is essential for compound identification and structural confirmation [18].

Electronic Structure and Computational Analysis

The electronic structure of 7-Hydroxychroman-2-one is characterized by a conjugated aromatic system with significant electronic delocalization. The molecule contains 12 heavy atoms, of which 9 are aromatic heavy atoms contributing to the extended π-electron system [1]. The presence of three oxygen atoms creates multiple sites for electronic interactions and hydrogen bonding [9].

Computational analysis reveals that the compound possesses one hydrogen bond donor (the hydroxyl group) and three hydrogen bond acceptors (the two oxygen atoms of the lactone group and the hydroxyl oxygen) [1]. The topological polar surface area of 46.5 square Angstroms indicates moderate polarity characteristics that influence solubility and biological activity [1].

The molecule exhibits zero rotatable bonds, indicating a rigid molecular framework that constrains conformational flexibility [1]. This structural rigidity contributes to the compound's spectroscopic properties and influences its interaction with biological targets . Density functional theory calculations on related 7-hydroxycoumarin compounds have provided insights into vibrational modes and electronic transitions [10].

ParameterValue
Number of Heavy Atoms12
Number of Aromatic Heavy Atoms9
Number of Rotatable Bonds0
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Topological Polar Surface Area46.5 Ų
ComplexityModerate

Chemical Reactivity Parameters

The chemical reactivity of 7-Hydroxychroman-2-one is primarily governed by the presence of the phenolic hydroxyl group and the lactone functionality. The hydroxyl group at position 7 acts as an electron-donating substituent, increasing the electron density of the aromatic ring and enhancing nucleophilic character [22]. This electronic effect influences the compound's reactivity toward electrophilic aromatic substitution reactions [22].

The lactone carbonyl group serves as an electrophilic center, making the compound susceptible to nucleophilic attack at the carbonyl carbon [22]. The oxygen atoms in the molecule contribute to the overall electronic distribution and can participate in coordination interactions with metal centers [9]. The electronegativity differences between carbon and oxygen atoms create permanent dipole moments that influence intermolecular interactions [9].

Related coumarin derivatives demonstrate significant reactivity in three-component reactions, where the hydroxyl group can participate in Michael addition reactions with acetylenic diesters and aldehydes [22]. The rigid chromanone framework restricts conformational changes but provides a stable platform for predictable reactivity patterns .

XLogP3

1.3

Other CAS

5631-67-4

Wikipedia

7-HYDROXYCHROMANONE

Dates

Last modified: 08-16-2023

Explore Compound Types